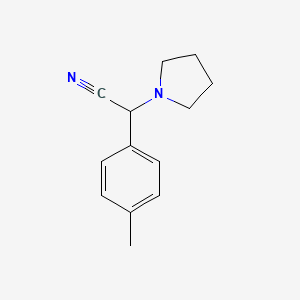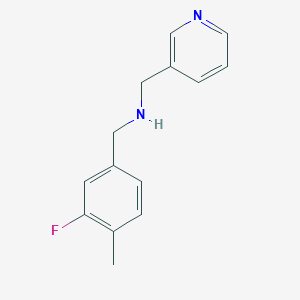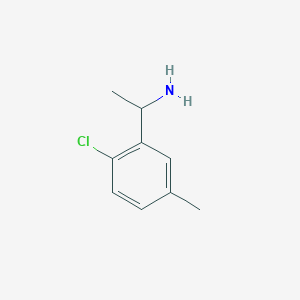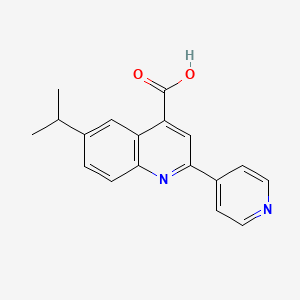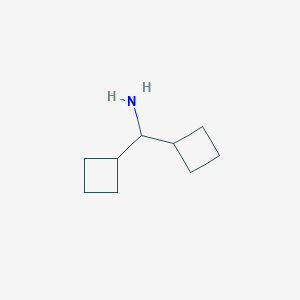
Dicyclobutylmethanamine
Vue d'ensemble
Description
Dicyclobutylmethanamine is a nitrogen-containing compound with the CAS Number: 89770-46-7 . It has a molecular weight of 139.24 and is a liquid at room temperature . It has shown promising results in various scientific fields, such as hydrogen storage, catalysis, and materials science.
Molecular Structure Analysis
The InChI code for Dicyclobutylmethanamine is1S/C9H17N/c10-9(7-3-1-4-7)8-5-2-6-8/h7-9H,1-6,10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Dicyclobutylmethanamine is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Analytical Profiles for Drug Identification :
- Dicyclobutylmethanamine and related compounds have been characterized using various analytical techniques for identification in biological matrices. This is crucial for forensic toxicology and drug monitoring (De Paoli et al., 2013).
Synthesis for Potential Antidepressant Effects :
- Research on the synthesis of chlorinated tetracyclic compounds, including derivatives of dicyclobutylmethanamine, has shown potential antidepressant effects in animal models. This underscores its potential therapeutic applications in mental health (Karama et al., 2016).
Biomonitoring in Occupational Settings :
- Studies have explored biomonitoring markers for dicyclobutylmethanamine and similar compounds in occupational settings, focusing on their health effects and exposure levels. This research is vital for workplace safety and health risk assessment (Scholten et al., 2020).
Exploring Anti-Inflammatory Effects :
- Investigations into the anti-inflammatory effects of compounds like galantamine, related to dicyclobutylmethanamine, have shown promising results in experimental models of colitis. Such studies contribute to our understanding of inflammatory diseases (Mahdavi et al., 2019).
Chemical Synthesis and Structural Analysis :
- Research into the formation of σ-cyclobutyl-platinum bonds through the activation of cyclobutylphosphine, a process involving dicyclobutylmethanamine derivatives, has provided insights into complex chemical structures and reactions (Simms & Ibers, 1987).
Analytical Characterizations for Substance Abuse :
- Studies have characterized N-alkyl-arylcyclohexylamines, closely related to dicyclobutylmethanamine, for their role in substance abuse and forensic analysis. This research aids in the detection and understanding of new psychoactive substances (Wallach et al., 2016).
Biodegradable Polyurethanes in Therapeutics :
- The synthesis of biodegradable polyurethanes incorporating compounds similar to dicyclobutylmethanamine has been explored for their potential as therapeutic agents. This research expands the possibilities in drug delivery and pharmaceutical development (Mahkam & Sharifi-Sanjani, 2003).
Genotoxicity Studies :
- Investigations into the genotoxicity of N-nitrosodicyclohexylamine, a derivative of dicyclobutylmethanamine, highlight the importance of understanding the potential health hazards of these compounds (Gebel et al., 2001).
Safety and Hazards
Orientations Futures
While specific future directions for Dicyclobutylmethanamine are not mentioned in the available resources, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Dicyclobutylmethanamine, with its unique properties, could potentially find use in these or other areas of research.
Propriétés
IUPAC Name |
di(cyclobutyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-9(7-3-1-4-7)8-5-2-6-8/h7-9H,1-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHSNGZQBUUEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298129 | |
| Record name | α-Cyclobutylcyclobutanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclobutylmethanamine | |
CAS RN |
89770-46-7 | |
| Record name | α-Cyclobutylcyclobutanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89770-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Cyclobutylcyclobutanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



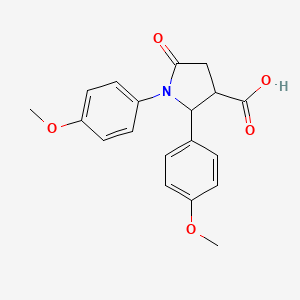
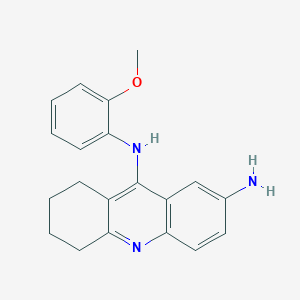
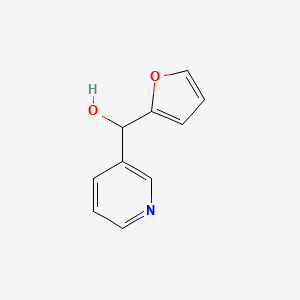
![[3-(2-Chloro-4-fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165134.png)
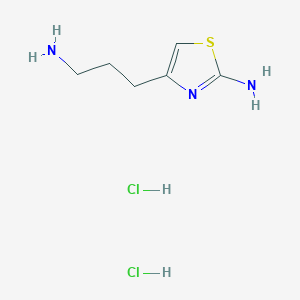
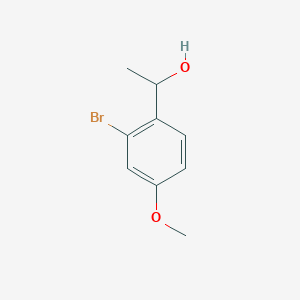
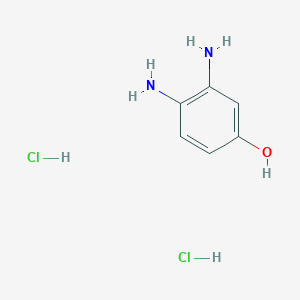
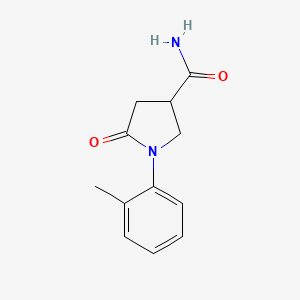
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}naphthalen-1-amine](/img/structure/B3165161.png)
